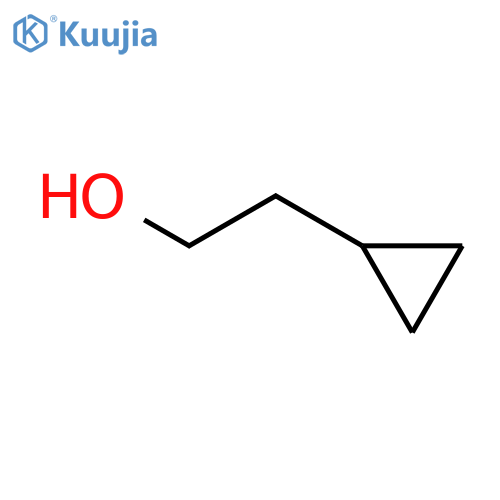Cas no 2566-44-1 (2-cyclopropylethan-1-ol)

2-cyclopropylethan-1-ol structure
商品名:2-cyclopropylethan-1-ol
2-cyclopropylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopropylethanol
- Cyclopropaneethanol~(2-Hydroxyethyl)cyclopropane
- Cyclopropane, (2-bromoethyl)-
- Cyclopropaneethanol
- 2-Cyclopropyl-aethanol
- 2-Cyclopropylethan-1-Ol
- 2-cyclopropyl-ethanol
- 2-Cyclopropylethyl alcohol
- cyclopropylethanol
- (2-Hydroxyethyl)cyclopropane
- LUNMJRJMSXZSLC-UHFFFAOYSA-N
- NSC250975
- 2-cyclopropyl ethanol
- 2-cyclopropane ethanol
- cyclopropylmethyl carbinol
- 2-Cyclopropylethanol, AldrichCPR
- 8510AD
- PB24555
- CM1349
- AMY3915
- A817963
- AKOS009158390
- MFCD00040762
- FT-0600510
- GS-6412
- NSC 250975
- EN300-73771
- 1-Cyclopropyl ethanol
- NSC-250975
- DTXSID50180361
- PENTAERYTHRITOLTETRABENZOATE
- Z826525694
- 2566-44-1
- SY041938
- UNII-C66TB83XKK
- CS-W016679
- C66TB83XKK
- DB-008194
- Cyclopropaneethanol;(2-Hydroxyethyl)cyclopropane; NSC 250975
- Cyclopropaneethanol;
- 680-717-9
- 2-cyclopropylethan-1-ol
-
- MDL: MFCD00040762
- インチ: 1S/C5H10O/c6-4-3-5-1-2-5/h5-6H,1-4H2
- InChIKey: LUNMJRJMSXZSLC-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])C1([H])C([H])([H])C1([H])[H]
- BRN: 2036028
計算された属性
- せいみつぶんしりょう: 86.07320
- どういたいしつりょう: 86.073
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 39.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.975 g/cm3
- ふってん: 137-138℃ at 760 mmHg
- フラッシュポイント: 47°C
- 屈折率: 1.4355
- すいようせい: Miscible with water.
- PSA: 20.23000
- LogP: 0.77880
- ようかいせい: 使用できません
2-cyclopropylethan-1-ol セキュリティ情報
- 危険物輸送番号:UN 1987
- 危険カテゴリコード: 10-36-22
- セキュリティの説明: S23-S24/25
-
危険物標識:

- セキュリティ用語:S23;S24/25
- 包装グループ:III
- 包装カテゴリ:III
- リスク用語:R10
- 包装等級:III
- 危険レベル:3
2-cyclopropylethan-1-ol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2-cyclopropylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C989380-10g |
2-Cyclopropylethanol |
2566-44-1 | 10g |
$ 644.00 | 2023-09-08 | ||
| abcr | AB134439-1 g |
2-Cyclopropylethanol, 96%; . |
2566-44-1 | 96% | 1g |
€116.60 | 2023-05-10 | |
| TRC | C989380-25000mg |
2-Cyclopropylethanol |
2566-44-1 | 25g |
$1453.00 | 2023-05-18 | ||
| Enamine | EN300-73771-2.5g |
2-cyclopropylethan-1-ol |
2566-44-1 | 95% | 2.5g |
$88.0 | 2023-05-03 | |
| Enamine | EN300-73771-100.0g |
2-cyclopropylethan-1-ol |
2566-44-1 | 95% | 100g |
$1639.0 | 2023-05-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C31400-1g |
2-Cyclopropylethanol |
2566-44-1 | 95% | 1g |
¥166.0 | 2023-09-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011004-250G |
2-cyclopropylethan-1-ol |
2566-44-1 | 97% | 250g |
¥ 21,120.00 | 2023-04-04 | |
| Chemenu | CM101781-250g |
2-cyclopropylethan-1-ol |
2566-44-1 | 95%+ | 250g |
$2942 | 2022-09-01 | |
| Fluorochem | 067782-1g |
2-Cyclopropylethanol |
2566-44-1 | 97% | 1g |
£55.00 | 2022-03-01 | |
| TRC | C989380-25g |
2-Cyclopropylethanol |
2566-44-1 | 25g |
$ 1190.00 | 2022-06-06 |
2-cyclopropylethan-1-ol サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:2566-44-1)2-cyclopropylethan-1-ol
注文番号:A817963
在庫ステータス:in Stock/in Stock
はかる:10g/25g
清らかである:99%/99%
最終更新された価格情報:Monday, 2 September 2024 16:08
価格 ($):189.0/386.0
2-cyclopropylethan-1-ol 関連文献
-
1. Photochemical transformations. Part XXXII. Photolysis of thiobenzoic acid O-esters. Part III. Photolysis of O-phenethyl thiobenzoates and other thiobenzoatesDerek H. R. Barton,Michael Bolton,Philip D. Magnus,Keshav G. Marathe,Gerald A. Poulton,Peter J. West J. Chem. Soc. Perkin Trans. 1 1973 1574
-
Mu-Jia Luo,Haixin Ding,Ruchun Yang,Qiang Xiao Green Chem. 2022 24 9373
-
Yanjiao Xiong,Xiaoyi Zhang,Hong-Mei Guo,Xuesong Wu Org. Chem. Front. 2022 9 3532
2566-44-1 (2-cyclopropylethan-1-ol) 関連製品
- 68526-85-2(8-Methylnonan-1-ol)
- 36311-34-9(Isohexadecanol)
- 27458-93-1(Isostearylalcohol)
- 27458-94-2(Isononyl alcohol)
- 106-21-8(3,7-dimethyl-1-octanol)
- 1653-40-3(6-Methylheptanol (90%))
- 68526-86-3(Alcohols, C11-14-iso-, C13-rich)
- 4457-71-0(3-Methyl-1,5-pentanediol)
- 626-89-1(4-Methyl-1-pentanol)
- 25339-17-7(isodecyl alcohol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2566-44-1)2-环丙基乙醇

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:2566-44-1)2-CYCLOPROPYLETHANOL

清らかである:99%
はかる:200KG
価格 ($):問い合わせ




